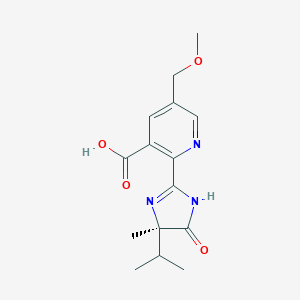
(R)-imazamox
Übersicht
Beschreibung
Es ist ein potenter und selektiver Agonist sowohl für den 5-HT 2B- als auch den 5-HT 2C-Serotoninrezeptor-Subtyp mit guter Selektivität gegenüber dem eng verwandten 5-HT 2A-Subtyp und geringer oder keiner Affinität zu anderen Rezeptoren . Diese Verbindung hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere im Studium von Serotoninrezeptoren und deren Rolle in verschiedenen physiologischen und pathologischen Prozessen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ro 60-0175 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Indolkerns: Dies wird typischerweise durch eine Fischer-Indolsynthese erreicht, bei der ein Phenylhydrazinderivat unter sauren Bedingungen mit einem Keton oder Aldehyd reagiert, um den Indolring zu bilden.
Einführung der Chlor- und Fluorsubstituenten: Diese Substituenten werden durch elektrophile aromatische Substitutionsreaktionen eingeführt. Chlorierungs- und Fluorierungsreagenzien wie Thionylchlorid und Fluor gas werden unter kontrollierten Bedingungen verwendet, um das gewünschte Substitutionsschema zu erreichen.
Bildung der Propanaminseitenkette: Dies beinhaltet die Alkylierung des Indolstickstoffs mit einem geeigneten Alkylhalogenid, gefolgt von einer Reduktion, um das Amin zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Ro 60-0175 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren für die Indolbildung und Substitutionsschritte sowie die Verwendung von Hochdruckhydrierung für die Reduktionsschritte. Der Prozess ist so konzipiert, dass Ausbeute und Reinheit maximiert und gleichzeitig Abfall und Umweltauswirkungen minimiert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ro 60-0175 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Dies führt typischerweise zur Bildung von Carbonsäurederivaten.
Reduktion: Die Reduktion von Ro 60-0175 kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden. Dies führt zur Bildung des entsprechenden Amins.
Substitution: Die Chlor- und Fluorsubstituenten am Indolring können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden. Häufige Reagenzien für diese Reaktionen sind Natriummethoxid und Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohlekatalysator.
Substitution: Natriummethoxid oder Kalium-tert-butoxid unter wasserfreien Bedingungen.
Hauptprodukte
Oxidation: Carbonsäurederivate.
Reduktion: Entsprechendes Amin.
Substitution: Verschiedene substituierte Indolderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Ro 60-0175 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Reaktivität und Selektivität von Serotoninrezeptoragonisten zu untersuchen.
Biologie: Wird in Studien eingesetzt, die die Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen untersuchen, darunter Stimmungsregulation, Appetitkontrolle und zirkadiane Rhythmen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Angstzuständen, Depressionen und Substanzmissbrauch untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Serotoninrezeptoren abzielen, sowie bei der Herstellung von Forschungschemikalien für die akademische und pharmazeutische Forschung.
Wirkmechanismus
Ro 60-0175 übt seine Wirkung aus, indem es als potenter und selektiver Agonist für den 5-HT 2B- und 5-HT 2C-Serotoninrezeptor-Subtyp wirkt . Nach der Bindung an diese Rezeptoren aktiviert Ro 60-0175 intrazelluläre Signalwege, die die Neurotransmitterfreisetzung und die neuronale Aktivität modulieren. Die Aktivierung von 5-HT 2C-Rezeptoren, insbesondere, hat sich gezeigt, dass sie Stimmung, Appetit und Stressreaktionen beeinflusst. Die Selektivität der Verbindung für 5-HT 2C gegenüber 5-HT 2A-Rezeptoren ist entscheidend für ihr therapeutisches Potenzial, da sie das Risiko von Nebenwirkungen im Zusammenhang mit der Aktivierung von 5-HT 2A-Rezeptoren verringert .
Wirkmechanismus
Ro 60-0175 exerts its effects by acting as a potent and selective agonist for the 5-HT 2B and 5-HT 2C serotonin receptor subtypes . Upon binding to these receptors, Ro 60-0175 activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The activation of 5-HT 2C receptors, in particular, has been shown to influence mood, appetite, and stress responses. The compound’s selectivity for 5-HT 2C over 5-HT 2A receptors is crucial for its therapeutic potential, as it reduces the risk of side effects associated with 5-HT 2A receptor activation .
Vergleich Mit ähnlichen Verbindungen
Ro 60-0175 ist einzigartig in seiner hohen Selektivität für 5-HT 2C-Rezeptoren im Vergleich zu anderen Serotoninrezeptoragonisten. Ähnliche Verbindungen umfassen:
AL-34662: Ein weiterer selektiver 5-HT 2C-Rezeptoragonist mit ähnlichen Anwendungen in der Forschung und potenziellen therapeutischen Anwendungen.
AL-38022A: Eine Verbindung mit hoher Affinität für 5-HT 2C-Rezeptoren, die in Studien zur Serotoninrezeptorfunktion verwendet wird.
Ro60-0213: Eine verwandte Verbindung mit Selektivität für 5-HT 2C-Rezeptoren, die in der pharmakologischen Forschung verwendet wird.
VER-3323:
YM-348: Ein weiterer 5-HT 2C-Rezeptoragonist mit ähnlichen Eigenschaften und Forschungsanwendungen.
Ro 60-0175 zeichnet sich durch seine gut dokumentierte Selektivität und Wirksamkeit bei der Modulation der Serotoninrezeptoraktivität aus, was es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der angewandten Forschung macht.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPJIGQFXCQJBK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


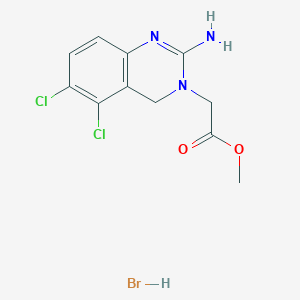

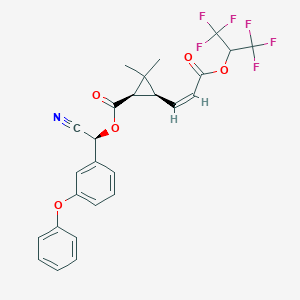


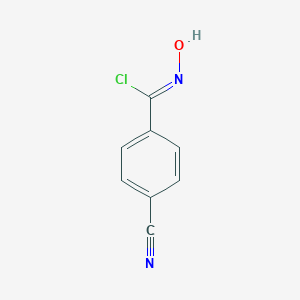
![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)

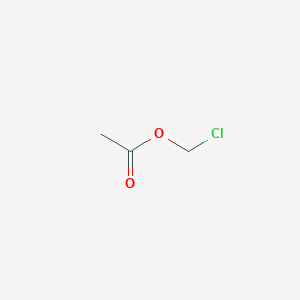


![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)


